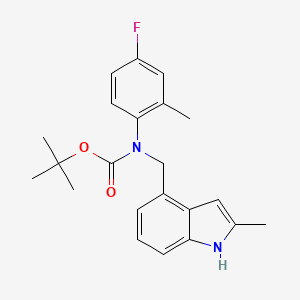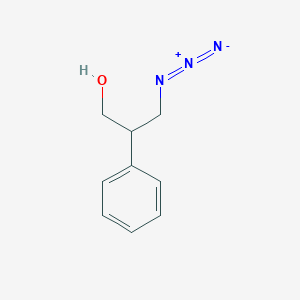
3-Azido-2-phenylpropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-phenylpropan-1-OL is an organic compound with the molecular formula C₉H₁₁N₃O It is characterized by the presence of an azido group (-N₃) attached to a phenylpropanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-phenylpropan-1-OL typically involves the azidation of 2-phenylpropan-1-OL. One common method is the reaction of 2-phenylpropan-1-OL with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2-phenylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylpropanol derivatives.
Applications De Recherche Scientifique
3-Azido-2-phenylpropan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Azido-2-phenylpropan-1-OL involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azido group acts as a reactive site, facilitating the formation of stable triazole linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azido-1-propanol: Similar structure but lacks the phenyl group.
2-Azido-1-phenylethanol: Similar but with a shorter carbon chain.
3-Azido-2-phenyl-1-propanol: An isomer with the azido group at a different position.
Uniqueness
3-Azido-2-phenylpropan-1-OL is unique due to its specific structure, which combines the reactivity of the azido group with the stability and functionality of the phenylpropanol backbone. This makes it particularly valuable in applications requiring precise chemical modifications .
Propriétés
Numéro CAS |
55754-77-3 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-azido-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11N3O/c10-12-11-6-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 |
Clé InChI |
WLNLVSNSDSEXHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)

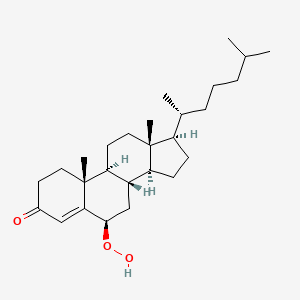
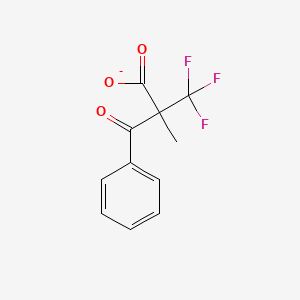
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
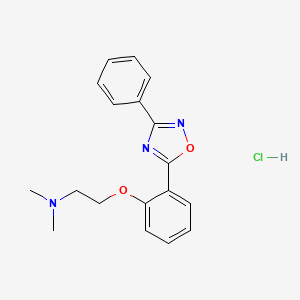

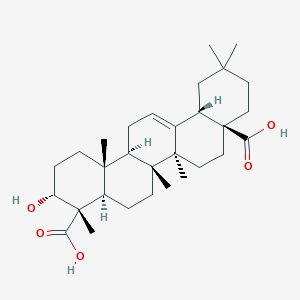


![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
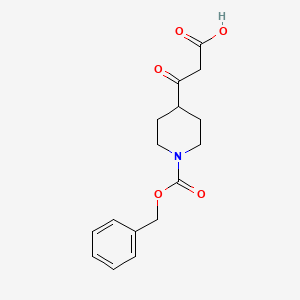
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)
